molecular formula C13H12N2O3 B14589235 2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid CAS No. 61442-28-2

2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid

Cat. No.: B14589235
CAS No.: 61442-28-2
M. Wt: 244.25 g/mol
InChI Key: OKHCWIUBXKZNHT-UHFFFAOYSA-N
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Description

2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an anilino group, a hydroxyl group, and a carboxylic acid group attached to a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid typically involves the reaction of 2-hydroxy-6-methylpyridine-3-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, the reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate, and the solvent can be an organic solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Scientific Research Applications

2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylpyridine-3-carboxylic acid: A precursor in the synthesis of 2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid.

    3-Methylpyridine-2-carboxylic acid: Another pyridine derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of the anilino group, which imparts specific chemical and biological properties. This makes it distinct from other pyridine derivatives and suitable for specialized applications .

Properties

CAS No.

61442-28-2

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O3/c1-8-11(16)7-10(13(17)18)12(14-8)15-9-5-3-2-4-6-9/h2-7,16H,1H3,(H,14,15)(H,17,18)

InChI Key

OKHCWIUBXKZNHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)NC2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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